molecular formula C18H20N6O2S B2456464 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1705879-32-8

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2456464
CAS RN: 1705879-32-8
M. Wt: 384.46
InChI Key: WJQLOIOYYBUWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit antimycobacterial activity against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, have been studied for their potential to improve cellular permeability and bioavailability, aiming at enhancing the therapeutic efficacy against tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Anticancer Properties

Another area of interest has been the development of carboxamide, sulfonamide, urea, and thiourea derivatives derived from 1,2,4-oxadiazolylmethyl-piperazin-1-yl structures for anticancer applications. These derivatives have been tested for their in vitro antiproliferative activity, with several compounds showing promising results against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies (Kumar et al., 2016).

Antibacterial and Antifungal Activities

Compounds with the 1,2,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial activities. The synthesis approach often involves incorporating various heterocyclic moieties to explore the structure-activity relationship and enhance biological efficacy against a range of microbial pathogens, including drug-resistant strains (Başoğlu et al., 2013).

Enzyme Inhibition

Research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists has provided insights into the molecular interactions necessary for potent and selective inhibition. These findings aid in understanding the receptor's binding sites and developing pharmacological probes or therapeutic agents that can modulate cannabinoid receptor activity (Lan et al., 1999).

properties

IUPAC Name

3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c25-18(21-10-14-4-2-8-27-14)24-7-1-3-13(12-24)9-16-22-17(23-26-16)15-11-19-5-6-20-15/h2,4-6,8,11,13H,1,3,7,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQLOIOYYBUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.